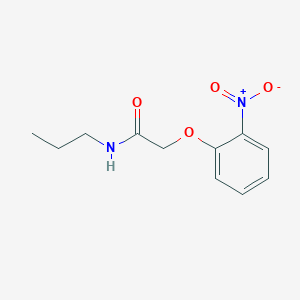
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to have potential applications in various fields of scientific research. In medicine, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been studied for its anti-inflammatory and analgesic properties. It has also been investigated as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. In agriculture, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been tested as a herbicide and insecticide. In material science, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to inhibit the activity of COX enzymes, leading to a decrease in the production of prostaglandins. Physiologically, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been shown to reduce inflammation and pain in animal models. In cancer cells, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to induce apoptosis and inhibit cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. One direction is the further investigation of its potential applications in medicine, particularly as a treatment for cancer. Another direction is the development of new materials using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide as a building block. Additionally, the optimization of the synthesis method to improve the yield and purity of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide could lead to more efficient production of the compound for future research.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide involves the reaction of 2-bromophenylamine with 2-nitrophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-10-5-1-2-6-11(10)16-14(18)9-21-13-8-4-3-7-12(13)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLMAWJUAAOAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)
![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)

![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)






![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)